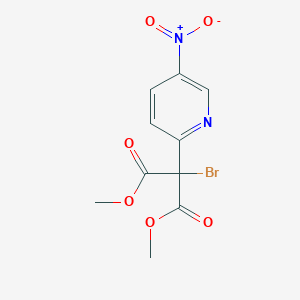

Dimethyl 2-bromo-2-(5-nitro-2-pyridinyl)malonate

Description

Dimethyl 2-bromo-2-(5-nitro-2-pyridinyl)malonate (CAS: 860650-18-6) is a malonate ester derivative with a molecular formula of C₁₀H₉BrN₂O₆ and a molecular weight of 333.10 g/mol . The compound features a nitro-substituted pyridine ring and a brominated malonate core, making it a versatile intermediate in organic synthesis. Its structure combines electron-withdrawing groups (nitro and bromo) with a heteroaromatic pyridinyl moiety, which enhances its reactivity in nucleophilic substitutions and cyclization reactions. This compound is particularly relevant in the synthesis of heterocyclic frameworks, such as quinolones and chromeno-pyridines, where malonate esters serve as key precursors .

Properties

IUPAC Name |

dimethyl 2-bromo-2-(5-nitropyridin-2-yl)propanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O6/c1-18-8(14)10(11,9(15)19-2)7-4-3-6(5-12-7)13(16)17/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKRNFSHZEAJUOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=NC=C(C=C1)[N+](=O)[O-])(C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-bromo-2-(5-nitro-2-pyridinyl)malonate can be synthesized through a multi-step process involving the bromination of 2-(5-nitro-2-pyridinyl)malonic acid followed by esterification with methanol. The reaction typically requires the use of a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-bromo-2-(5-nitro-2-pyridinyl)malonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Ester Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in anhydrous solvents.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

Ester Hydrolysis: Hydrochloric acid or sodium hydroxide in water.

Major Products Formed

Nucleophilic Substitution: Substituted malonates with various functional groups.

Reduction: Amino derivatives of the original compound.

Ester Hydrolysis: Malonic acid derivatives.

Scientific Research Applications

Scientific Research Applications

Dimethyl 2-bromo-2-(5-nitro-2-pyridinyl)malonate has several critical applications in scientific research:

Medicinal Chemistry

- Drug Development : It serves as an important intermediate in the synthesis of novel pharmaceuticals, particularly those targeting enzyme inhibition pathways. The presence of the nitro group enhances its reactivity, allowing for the formation of complex bioactive molecules .

Agrochemicals

- Pesticide Synthesis : The compound is utilized in developing agrochemicals, particularly pesticides, where its ability to form derivatives with specific biological activity is exploited .

Organic Synthesis

- Building Block for Complex Molecules : Its structure allows it to act as a building block in synthesizing various organic compounds, including specialty chemicals and materials used in industrial applications.

Case Studies and Research Findings

Several studies have highlighted the utility of this compound:

- Enzyme Inhibition Studies : Research has indicated that derivatives formed from this compound exhibit significant inhibitory effects on specific enzymes, which can be crucial for developing therapeutic agents against diseases such as cancer and bacterial infections.

- Synthesis of Novel Compounds : A study demonstrated how modifications of this compound led to the creation of new compounds with enhanced biological activity, showcasing its potential in drug discovery.

Mechanism of Action

The mechanism of action of dimethyl 2-bromo-2-(5-nitro-2-pyridinyl)malonate involves its interaction with various molecular targets, depending on the specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The presence of the nitro group and the pyridine ring can facilitate interactions with biological molecules through hydrogen bonding and π-π stacking .

Comparison with Similar Compounds

The following analysis compares dimethyl 2-bromo-2-(5-nitro-2-pyridinyl)malonate with structurally related malonate esters, focusing on substituent effects, synthesis methods, and applications.

Structural Analogs and Substituent Effects

Key Observations :

- Ester Groups : Dimethyl esters (e.g., target compound) typically exhibit higher reactivity in hydrolysis and transesterification compared to diethyl analogs due to reduced steric hindrance .

- Substituent Effects : Bromo and nitro groups enhance electrophilicity, facilitating nucleophilic aromatic substitutions. Chloro analogs (e.g., diethyl 2-(5-chloropyridin-2-yl)malonate) show similar reactivity but lower cost .

- Heteroaromatic vs. Aromatic Cores : Pyridinyl-substituted malonates (target compound) exhibit greater solubility in polar solvents compared to benzene-ring analogs (e.g., dichloronitrophenyl derivatives) .

Physical-Chemical Properties

Toxicity and Environmental Impact

- The target compound’s bromo and nitro groups may increase toxicity compared to simpler malonates (e.g., dimethyl malonate, classified as low hazard) .

Biological Activity

Dimethyl 2-bromo-2-(5-nitro-2-pyridinyl)malonate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis methods, and applications in medicinal chemistry, supported by relevant research findings and data tables.

Synthesis of this compound

The synthesis of this compound typically involves a nucleophilic aromatic substitution reaction. A common method is the reaction of 2-chloro-5-nitropyridine with dimethyl malonate in the presence of a strong base. This process allows for the effective substitution of the chlorine atom by the malonate anion, resulting in high yields and purity when optimized correctly. The presence of bromo and nitro groups enhances its reactivity, making it suitable for further chemical transformations.

Synthesis Conditions

| Parameter | Details |

|---|---|

| Base | Strong bases (e.g., NaOH, KOH) |

| Solvent | Dioxane or DMF |

| Temperature | Room temperature to reflux |

| Yield | Typically above 90% after purification |

Anticancer Potential

Research indicates that compounds related to this compound may exhibit significant anticancer properties. For instance, pyridoindole derivatives have shown promising results against various cancer cell lines due to their ability to inhibit tubulin polymerization and other critical pathways involved in tumor growth .

Enzymatic Inhibition

The compound's structure suggests potential as an enzyme inhibitor. It may interact with various protein kinases, which are crucial in regulating cell cycle progression and apoptosis. Specific studies have highlighted similar compounds that exhibit selective inhibition against cyclin-dependent kinases (CDKs), which are vital targets in cancer therapy .

Antimicrobial Activity

This compound and its derivatives have been evaluated for antimicrobial properties. Research has shown that related compounds can inhibit bacterial growth by disrupting essential metabolic pathways . The mechanisms involve targeting enzymes critical for bacterial survival, such as DNA gyrase and other metabolic enzymes.

Case Studies

- Antitumor Activity : A study demonstrated that pyridoindole derivatives synthesized from similar malonate structures exhibited IC50 values in the nanomolar range against several cancer cell lines, indicating potent anticancer activity .

- Enzyme Inhibition : Another investigation found that a related compound displayed selective inhibition of CDK1 and CDK2 with IC50 values of approximately 6 nM and 9 nM respectively, showcasing the potential of these malonate derivatives in cancer treatment strategies .

- Antimicrobial Effects : A series of derivatives were tested against multidrug-resistant bacterial strains, demonstrating significant inhibition rates comparable to established antibiotics, indicating their potential as new antimicrobial agents .

Q & A

Basic: How can the synthesis of dimethyl 2-bromo-2-(5-nitro-2-pyridinyl)malonate be optimized for yield and purity?

Methodological Answer:

Optimization requires systematic evaluation of reaction parameters. Use factorial design to test variables such as temperature, solvent polarity (e.g., DMF vs. THF), catalyst loading, and reaction time . For example, a 2^3 factorial design (temperature, solvent, catalyst) can identify interactions affecting bromination efficiency. Monitor intermediates via HPLC or GC-MS to track byproduct formation. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water) improves purity. Reference analogous malonate syntheses for solvent selection and stoichiometric ratios .

Basic: What are the recommended storage conditions to prevent degradation of brominated pyridine derivatives like this compound?

Methodological Answer:

Store under inert atmosphere (argon or nitrogen) at –20°C in amber glass vials to minimize light-induced decomposition . Conduct accelerated stability studies: expose samples to varying humidity (30–70% RH) and temperatures (4°C, 25°C, 40°C) for 4–8 weeks, analyzing degradation via NMR (e.g., disappearance of bromine signals) and LC-MS. Use molecular sieves in storage containers to control moisture. Avoid prolonged exposure to bases, as the nitro group may undergo reduction under basic conditions .

Advanced: How can mechanistic studies elucidate the role of the nitro group in the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

Employ density functional theory (DFT) calculations to map electron density distribution, identifying how the nitro group's electron-withdrawing effect activates the bromine atom for Suzuki-Miyaura coupling . Validate experimentally by synthesizing nitro-free analogs and comparing reaction rates via kinetic studies (e.g., monitoring Pd-catalyzed coupling by UV-Vis). Use isotopic labeling (e.g., ¹⁵N-nitro) to track nitro group participation in transition states via mass spectrometry . Contrast with malonates lacking nitro substituents to isolate its electronic contribution .

Advanced: How should contradictory data on the stability of this compound under varying pH conditions be resolved?

Methodological Answer:

Reconcile contradictions by designing a pH-gradient stability assay . Prepare buffered solutions (pH 1–12) and incubate the compound at 37°C for 24–72 hours. Analyze degradation products via high-resolution LC-MS/MS to identify hydrolysis pathways (e.g., ester cleavage vs. nitro reduction). Use Arrhenius modeling to extrapolate long-term stability from accelerated conditions. Cross-reference with computational pKa predictions (e.g., using ChemAxon or SPARC) to explain pH-dependent reactivity . If discrepancies persist, validate analytical methods (e.g., NMR quantification vs. titrimetry) to rule out measurement artifacts .

Advanced: What strategies are effective for integrating this compound into multi-step syntheses of nitrogen-containing heterocycles?

Methodological Answer:

Leverage the malonate’s dual electrophilic sites (bromine and nitro groups) for sequential functionalization. For example:

Buchwald-Hartwig amination of the bromide to introduce amines.

Nitro reduction (e.g., H₂/Pd-C or Zn/HCl) to generate an amino-pyridine intermediate.

Cyclization via intramolecular ester condensation under acidic conditions (e.g., PPA).

Monitor each step using in-situ IR to track carbonyl transformations. Optimize protecting groups (e.g., Boc for amines) to prevent side reactions. Reference analogous pyridine-malonate cyclization pathways .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify ester methyl groups (δ 3.8–4.0 ppm) and pyridine protons (δ 8.5–9.0 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups.

- FT-IR : Confirm ester carbonyls (∼1740 cm⁻¹) and nitro stretches (∼1520 cm⁻¹).

- HRMS : Validate molecular ion ([M+H]⁺) and isotopic pattern (bromine’s 1:1 ratio for ⁷⁹Br/⁸¹Br).

- X-ray crystallography : Resolve steric effects from the nitro and bromine substituents .

Advanced: How can researchers design experiments to address conflicting reports on the catalytic activity of this compound in asymmetric synthesis?

Methodological Answer:

- Conduct enantioselective kinetic studies using chiral catalysts (e.g., BINAP-Pd complexes) and compare ee% via chiral HPLC.

- Systematically vary ligands and solvents to isolate steric/electronic effects.

- Perform cross-validation with independent labs using standardized substrates (e.g., methyl acrylate for Michael additions). Publish raw kinetic data and computational docking models to clarify mechanistic discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.